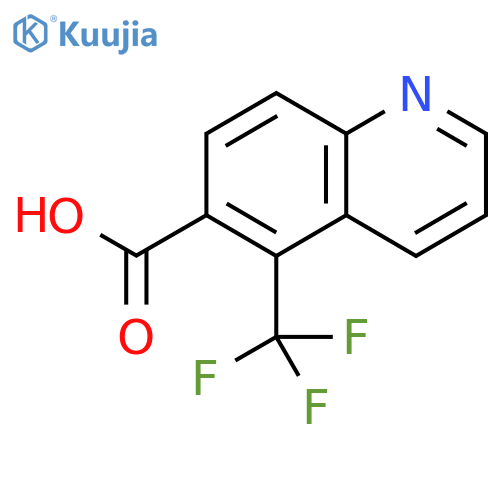Cas no 2703752-33-2 (5-(Trifluoromethyl)quinoline-6-carboxylic acid)

2703752-33-2 structure
商品名:5-(Trifluoromethyl)quinoline-6-carboxylic acid
5-(Trifluoromethyl)quinoline-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(trifluoromethyl)quinoline-6-carboxylic acid
- E73781
- BS-47425
- 2703752-33-2
- 5-(Trifluoromethyl)quinoline-6-carboxylic acid
-
- インチ: 1S/C11H6F3NO2/c12-11(13,14)9-6-2-1-5-15-8(6)4-3-7(9)10(16)17/h1-5H,(H,16,17)
- InChIKey: GMROQCFIKOCMMX-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(C=CC2N=CC=CC1=2)C(=O)O)(F)(F)F
計算された属性
- せいみつぶんしりょう: 241.03506292g/mol
- どういたいしつりょう: 241.03506292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
5-(Trifluoromethyl)quinoline-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01XCAJ-250mg |
5-(Trifluoromethyl)quinoline-6-carboxylic acid |
2703752-33-2 | 95% | 250mg |
$647.00 | 2024-05-08 | |
| eNovation Chemicals LLC | Y1229355-1g |
5-(trifluoromethyl)quinoline-6-carboxylic acid |
2703752-33-2 | 95% | 1g |
$1650 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1229355-1g |
5-(trifluoromethyl)quinoline-6-carboxylic acid |
2703752-33-2 | 95% | 1g |
$1650 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1229355-1g |
5-(Trifluoromethyl)quinoline-6-carboxylic acid |
2703752-33-2 | 95% | 1g |
$1840 | 2024-06-03 | |
| 1PlusChem | 1P01XCAJ-100mg |
5-(Trifluoromethyl)quinoline-6-carboxylic acid |
2703752-33-2 | 95% | 100mg |
$433.00 | 2024-05-08 | |
| Aaron | AR01XCIV-100mg |
5-(Trifluoromethyl)quinoline-6-carboxylic acid |
2703752-33-2 | 95% | 100mg |
$498.00 | 2025-02-12 | |
| Aaron | AR01XCIV-250mg |
5-(Trifluoromethyl)quinoline-6-carboxylic acid |
2703752-33-2 | 95% | 250mg |
$746.00 | 2025-02-12 |
5-(Trifluoromethyl)quinoline-6-carboxylic acid 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
2703752-33-2 (5-(Trifluoromethyl)quinoline-6-carboxylic acid) 関連製品
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 307-59-5(perfluorododecane)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
